Cycloester Erythromycin Enol Ether

Description

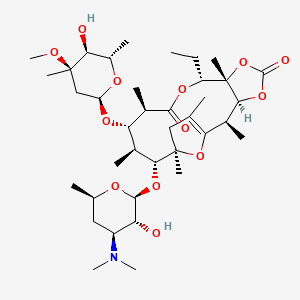

Structure

2D Structure

Properties

Molecular Formula |

C38H63NO13 |

|---|---|

Molecular Weight |

741.9 g/mol |

IUPAC Name |

(2R,3S,7S,8R,11R,12S,13S,14R,15R)-14-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,7,11,13,15,17-hexamethyl-4,6,9,18-tetraoxatricyclo[13.2.1.03,7]octadec-1(17)-ene-5,10-dione |

InChI |

InChI=1S/C38H63NO13/c1-14-25-38(10)32(50-35(43)52-38)20(4)28-18(2)16-37(9,51-28)31(49-34-27(40)24(39(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,40-41H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32+,34+,36-,37-,38+/m1/s1 |

InChI Key |

LRWLNXGYFLIVFX-MUIXFKRTSA-N |

Isomeric SMILES |

CC[C@@H]1[C@]2([C@H]([C@H](C3=C(C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)OC(=O)O2)C |

Canonical SMILES |

CCC1C2(C(C(C3=C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)OC(=O)O2)C |

Origin of Product |

United States |

Chemical Synthesis and Transformative Pathways

Mechanistic Investigations of Cycloester Erythromycin (B1671065) Enol Ether Formation

The formation of Cycloester Erythromycin Enol Ether, also known as pseudoerythromycin A enol ether, is not a straightforward synthetic conversion but rather the result of a cascade of intramolecular reactions. It is primarily recognized as a degradation product of Erythromycin A under specific conditions.

Formation from Erythromycin A Enol Ether and Related Precursors

This compound originates from its precursor, Erythromycin A enol ether. uniscience.co.kr The initial step in the degradation of Erythromycin A under acidic conditions is the formation of Erythromycin A enol ether. However, the subsequent transformation into the cycloester form occurs under neutral to weakly alkaline conditions. uniscience.co.kr This highlights the critical role of the enol ether as a key intermediate in the pathway to the cycloester derivative. The process can be initiated from Erythromycin A, which first converts to the enol ether, or directly from the isolated Erythromycin A enol ether. google.com

Role of Intramolecular Rearrangements and Cyclization Events (e.g., Translactonization)

The cornerstone of this compound formation is a significant intramolecular rearrangement known as translactonization. In weakly alkaline conditions, a hydroxide (B78521) ion is thought to catalyze the hydrolysis of the lactone ester bond in the erythromycin A-6,9-hemiketal intermediate. nih.gov This is followed by a C-11 to C-1 translactonization, where the hydroxyl group at the C-11 position attacks the carbonyl carbon of the lactone. This event leads to the contraction of the macrolide ring. Concurrently, an internal dehydration reaction occurs, ultimately forming the stable this compound structure.

Influence of Reaction Conditions (e.g., pH, Solvents, Catalysis) on Formation Pathways

The formation of this compound is highly sensitive to the reaction environment.

pH: The pH of the solution is a critical determinant. While the precursor, Erythromycin A enol ether, can form under acidic conditions, the subsequent translactonization to the cycloester is favored in neutral to weakly alkaline environments. uniscience.co.krnih.gov Kinetic studies have shown that the degradation of Erythromycin A and the formation of its various products are strongly pH-dependent. nih.gov

Solvents: The choice of solvent can influence the reaction pathway and the stability of the intermediates. For instance, the synthesis of pseudoerythromycin A enol ether has been achieved by refluxing Erythromycin A enol ether in methanol (B129727). google.com The polarity of the solvent can affect the rate of the intramolecular reactions.

Catalysis: The process is subject to catalysis. Base catalysis, particularly by hydroxide ions, is implicated in the translactonization step. nih.gov In a more targeted synthetic approach, the use of potassium carbonate as a base has been reported to facilitate the conversion of Erythromycin A enol ether to the cycloester. google.com

Laboratory Synthesis Strategies for this compound

While often formed as a degradation product, targeted laboratory synthesis of this compound is possible and essential for obtaining pure standards for analytical and research purposes.

Design and Development of Targeted Synthetic Routes

A documented synthetic route to this compound involves a two-step process starting from Erythromycin A.

Formation of Erythromycin A Enol Ether: Erythromycin A is first converted to Erythromycin A enol ether. This can be achieved by treating Erythromycin A with acetic acid. google.com

Translactonization to this compound: The isolated Erythromycin A enol ether is then subjected to base-catalyzed intramolecular rearrangement. A specific method involves refluxing a methanol solution of Erythromycin A enol ether in the presence of potassium carbonate. google.com This targeted approach allows for the controlled formation of the desired cycloester.

Control of Regioselectivity and Stereoselectivity in Cycloester Formation

The inherent complexity of the erythromycin molecule, with its multiple reactive sites, makes the control of regioselectivity and stereoselectivity a significant challenge in its chemical modification. In the context of this compound formation, the regioselectivity is inherently directed by the intramolecular nature of the reaction. The proximity of the C-11 hydroxyl group to the C-1 lactone carbonyl favors the specific translactonization event.

Achieving high regioselectivity in other modifications of erythromycin often requires the use of protecting groups to block more reactive hydroxyl groups. nih.govresearchgate.net While not explicitly detailed for the synthesis of the cycloester, the principles of using protecting groups on the sugar moieties or other hydroxyl groups could theoretically be applied to prevent unwanted side reactions and improve the yield of the desired product. The stereochemistry of the final product is dictated by the existing stereocenters in the Erythromycin A backbone, as the cyclization occurs on the pre-existing chiral scaffold.

Data Tables

Table 1: Key Intermediates and Products in the Formation of this compound

| Compound Name | Molecular Formula | Role in Pathway |

| Erythromycin A | C₃₇H₆₇NO₁₃ | Starting Material |

| Erythromycin A enol ether | C₃₇H₆₅NO₁₂ | Key Intermediate/Precursor uniscience.co.kr |

| This compound | C₃₈H₆₃NO₁₃ | Final Product |

Table 2: Reported Synthetic Conditions for this compound

| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Reference |

| Erythromycin A enol ether | Potassium carbonate, Methanol | Reflux | This compound (pseudoerythromycin A enol ether) | google.com |

Chemical Derivatization and Analog Generation

The generation of erythromycin analogs through chemical derivatization is a key strategy for developing new compounds with modified properties. The this compound serves as a crucial intermediate in these synthetic pathways, offering unique reactive sites for modification at the enol ether moiety itself and enabling transformations of the macrolactone core.

The formation of an enol ether from the parent erythromycin A structure is a pivotal step in activating adjacent positions for further chemical modification. Specifically, the conversion of the C9-keto group to a 6,9-enol ether activates the C2 position for electrophilic substitutions. nih.gov This activation allows for the introduction of various functional groups that would be difficult to achieve on the original erythromycin scaffold.

One significant derivatization is the introduction of fluorine at the C2 position. Fluorine is often used in medicinal chemistry to alter a molecule's polarity, metabolic stability, and binding affinity. nih.gov The synthesis of a 2-fluoro derivative proceeds by first forming the enol ether, which then facilitates the electrophilic fluorination. The resulting 2-fluoro ketolide is a stable compound, unlike its chloro or bromo counterparts which are prone to substitution or elimination reactions. The presence of the C2-fluoro substituent effectively prevents the C3-keto group from enolizing, thereby stabilizing the molecule. nih.gov

Further modifications can be introduced on other parts of the molecule while the enol ether or a derivative is in place. For instance, the propargyl ether moiety at the C6 position can be selectively reduced to an allyl group, which can then undergo palladium-catalyzed cross-coupling reactions to introduce complex side chains. nih.gov

Table 1: Research Findings on Enol Ether Moiety Modifications

| Modification Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Fluorination at C2 | Enol ether formation followed by electrophilic fluorinating agent. | Introduction of a stable fluoro group at the C2 position, preventing C3-keto enolization. | nih.gov |

| Halogenation at C2 | Enol ether formation followed by chlorinating or brominating agents. | Formation of 2-chloro or 2-bromo halides that readily undergo substitution or elimination. | nih.gov |

The macrolactone ring of erythromycin and its derivatives is not static and can undergo significant structural transformations. A notable example involving the enol ether is the formation of pseudoerythromycin A enol ether. This compound results from a complex internal rearrangement under neutral to weakly alkaline conditions. The process involves the C11-hydroxyl group attacking the C1-carbonyl of the lactone, which leads to a contraction of the macrolide ring from a 14-membered to an 11-membered ring. uniscience.co.kr This ring-contracted derivative is synthetically prepared by reacting erythromycin enol ether with a carbonate. uniscience.co.kr

Another type of transformation involves the formation of cyclic carbamates. In related ketolide structures, the 11- and 12-hydroxyl groups can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a base like sodium hydride. nih.gov This is followed by cyclization with ammonia (B1221849) to yield an 11,12-cyclic carbamate (B1207046). nih.gov Such modifications fundamentally alter the shape and properties of the macrolactone core.

The degradation of erythromycin A under various conditions can also lead to transformations of the macrolactone ring, often proceeding through an enol ether intermediate. For example, under certain electrochemical treatments, erythromycin A can be transformed into erythromycin F enol ether, which can then undergo lactone dehydration and subsequent cleavage of the cladinose (B132029) sugar. mdpi.com While these are degradation pathways, they illustrate the chemical possibilities for transforming the macrolactone structure.

Table 2: Research Findings on Macrolactone Ring Transformations

| Transformation | Intermediate/Precursor | Key Reaction | Resulting Structure | Reference |

|---|---|---|---|---|

| Ring Contraction | Erythromycin enol ether | Reaction with carbonate; internal attack of C11-OH on the C1-lactone carbonyl. | Pseudoerythromycin A enol ether (11-membered macrolide). | uniscience.co.kr |

| Cyclic Carbamate Formation | Clarithromycin (B1669154) ketolide | Acylation with CDI followed by cyclization with ammonia. | 11,12-cyclic carbamate derivative. | nih.gov |

| Lactone Dehydration | Erythromycin F enol ether | Dehydration of the lactone ring. | Dehydrated macrolactone followed by potential sugar cleavage. | mdpi.com |

Structural Elucidation and Conformational Analysis

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide powerful insights into the dynamic nature of cycloester erythromycin (B1671065) enol ether, complementing experimental data from techniques like NMR spectroscopy. acs.orgnih.gov

Molecular dynamics (MD) simulations and constrained molecular mechanics have been employed to explore the conformational possibilities of erythromycin derivatives. nih.govnih.gov For erythromycin enol ether, its three-dimensional structure in a solution of deuterated dichloromethane (B109758) (CD2Cl2) was determined using constraints derived from NMR spectra. acs.orgnih.gov These studies revealed a well-defined structure, with a set of 10 structures that both minimize energy and satisfy the experimental NMR data. acs.orgnih.gov This approach helps to identify the most stable, low-energy conformations that the molecule is likely to adopt.

Molecular dynamics simulations are also used to study the interactions of erythromycin derivatives with their biological targets, such as the bacterial ribosome. nih.govrsc.org These simulations can model the binding of the molecule and help explain the observed biological effects. nih.gov

Table 1: Computational Methods in the Study of Erythromycin Derivatives

| Computational Technique | Application | Key Findings |

| Constrained Molecular Mechanics | Determination of 3D structure in solution. acs.orgnih.gov | Identified a well-defined set of low-energy structures for erythromycin enol ether. acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of binding with biological targets (e.g., ribosomes). nih.govrsc.org | Provides insights into the mechanism of action and interaction forces. nih.govmdpi.com |

The stability of the observed conformations is a result of a balance of various intramolecular forces, including hydrophobic interactions and potential hydrogen bonds. mdpi.com The sugar moieties attached to the macrolide ring also play a crucial role in the molecule's structure and interactions. acs.orgnih.gov

Detailed Stereochemical Characterization of Chiral Centers and Enol Ether Geometry

The cycloester erythromycin enol ether molecule possesses a large number of chiral centers, which are carbon atoms attached to four different groups. nih.govvaia.com The precise three-dimensional arrangement of these centers, known as stereochemistry, is critical to the molecule's biological function.

The IUPAC name for erythromycin A enol ether, (2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one, systematically describes the absolute configuration at each of these chiral centers. nih.gov According to the GSRS database, erythromycin A enol ether has 17 defined stereocenters. nih.gov

The formation of the enol ether introduces a region of planar geometry within the otherwise flexible macrolide ring. This structural feature is a key difference between erythromycin and its enol ether derivative and is thought to be important for its activity as a motilin mimic. acs.orgnih.gov

Table 2: Key Stereochemical and Structural Features of this compound

| Feature | Description | Source |

| Molecular Formula | C37H65NO12 | nih.govnih.gov |

| Molecular Weight | 715.9 g/mol | nih.gov |

| Defined Stereocenters | 17 | nih.gov |

| Enol Ether Geometry | Creates a bicyclic system within the macrolide ring. | nih.gov |

Degradation Kinetics and Stability Studies

Kinetic Investigations of Cycloester Erythromycin (B1671065) Enol Ether Formation and Dissipation

The formation and subsequent breakdown of Cycloester Erythromycin Enol Ether are governed by specific reaction rates that are highly dependent on the surrounding chemical environment.

The rate of degradation of erythromycin A and the subsequent formation of its derivatives are significantly influenced by pH and temperature. nih.govnih.gov In acidic conditions, erythromycin A is notoriously unstable and readily undergoes degradation. researchgate.net The formation of erythromycin A enol ether is a key step in this acidic degradation pathway. nih.gov

While specific kinetic data for the formation of this compound is not extensively detailed in publicly available literature, the synthesis of its precursor, erythromycin A cyclic 11,12-carbonate, provides some insights. The reaction of erythromycin A with ethylene (B1197577) carbonate to form the cyclic carbonate is often carried out in organic solvents like toluene (B28343) or diisopropyl ether, with the presence of a base such as potassium carbonate or cesium carbonate. researchgate.netgoogle.com The reaction time and temperature can vary, with some processes requiring prolonged periods (e.g., 6 days at 40°C) or elevated temperatures to proceed, which can also lead to the formation of byproducts. google.com One patented process highlights a reaction at room temperature for 20 hours. google.com The uptake of erythromycin itself into bacteria is also temperature-dependent, with reduced uptake at lower temperatures. nih.gov

The pH of the medium is a critical factor. nih.gov Alkaline pH levels have been shown to increase the uptake of erythromycin into Staphylococcus aureus, suggesting a potential influence on the availability of the precursor for subsequent reactions. nih.gov The stability of erythromycin A is greater in neutral to weakly alkaline conditions compared to acidic environments. nih.gov For instance, pseudoerythromycin A enol ether is formed under neutral to weakly alkaline conditions.

The degradation of erythromycin A in acidic aqueous solution is a complex process. It has been proposed that the slow loss of the cladinose (B132029) sugar from erythromycin A is a key degradation pathway. researchgate.net In the context of the formation of cyclic carbonate derivatives, the reaction between erythromycin A and ethylene carbonate is a transesterification. The rate of this reaction can be influenced by the choice of solvent and catalyst. google.com For example, the use of cesium carbonate as a catalyst in solvents like diethyl ether or diisopropyl ether is reported to be effective. google.com The formation of the 11,12-cyclic carbonate itself is a critical step, and its stability can be influenced by the configuration at the C-9 position, with the R configuration being more stable due to intramolecular hydrogen bonding. researchgate.net

Identification of Precursors and Subsequent Degradation Products

The formation of this compound is part of a larger network of degradation and transformation reactions starting from erythromycin A.

Erythromycin A is the ultimate precursor to this compound. researchgate.netgoogle.com Under acidic conditions, erythromycin A is in equilibrium with erythromycin A enol ether. researchgate.net This enol ether is a crucial intermediate in the degradation process. The formation of the cyclic carbonate moiety occurs at the 11- and 12-hydroxyl groups of the erythronolide ring. researchgate.netresearchgate.net Therefore, both Erythromycin A and Erythromycin A Enol Ether can be considered precursors in the pathway leading to the formation of the cycloester derivative.

The direct synthesis of erythromycin A cyclic 11,12-carbonate from erythromycin A and ethylene carbonate suggests a transesterification reaction. researchgate.netgoogle.com While specific intermediates of this particular reaction are not extensively detailed, the degradation of erythromycin A in general involves the formation of anhydroerythromycin A and pseudoerythromycin A enol ether under different pH conditions. nih.gov In the synthesis of related fluorinated erythromycin derivatives, a cyclic carbamate (B1207046) is mentioned as an intermediate, which is formed in a reaction involving phosgene (B1210022) and pyridine. nih.gov This highlights the potential for various cyclic intermediates depending on the specific reaction conditions and reagents used.

Mechanisms of Degradation in Aqueous and Non-Aqueous Media

The solvent system plays a significant role in the degradation pathways of erythromycin and its derivatives.

In aqueous solutions, the degradation of erythromycin A is highly pH-dependent. nih.gov Acid-catalyzed degradation leads to the formation of anhydroerythromycin A and erythromycin A enol ether. nih.gov In weakly alkaline conditions, the hydrolysis of the lactone bond can occur, leading to different degradation products like pseudoerythromycin A enol ether. nih.gov

The synthesis of erythromycin A cyclic 11,12-carbonate, the core structure of this compound, is typically carried out in non-aqueous organic solvents such as toluene, diethyl ether, or diisopropyl ether. researchgate.netgoogle.com This is likely to minimize the competing hydrolysis reactions that would occur in an aqueous environment. The use of a base catalyst in these non-aqueous media facilitates the transesterification reaction between the diol of erythromycin and ethylene carbonate. google.com The choice of solvent can impact the reaction efficiency. google.com

Biochemical and Molecular Interactions

Investigation of Receptor Binding and Molecular Recognition

The ability of the cycloester erythromycin (B1671065) enol ether to elicit a biological response is fundamentally tied to its recognition and binding by specific cellular receptors. Its interaction with the motilin receptor, in particular, is a clear example of molecular mimicry.

Cycloester erythromycin enol ether is a powerful mimic of the 22-amino acid peptide hormone motilin. nih.govscilit.com Its activity as a motilin agonist, or "motilide," stems from its three-dimensional structure which allows it to bind to and activate the motilin receptor (MTLR), a Class A G protein-coupled receptor (GPCR). nih.govnih.gov

Structural studies, including those using NMR spectroscopy, have revealed the molecular basis for this mimicry. nih.govresearchgate.net Key findings from these investigations include:

Macrolide Ring as a Peptide Mimic: The 14-membered macrolide lactone ring of the enol ether adopts a conformation that serves as a structural scaffold, effectively mimicking a beta-turn present in the motilin peptide. nih.gov This conformation is crucial for fitting into the receptor's binding pocket.

Sugar Moieties and Side-Chain Overlap: A superposition of the erythromycin enol ether structure with that of motilin reveals a remarkable overlap. The two sugar rings attached to the macrolide core—desosamine and cladinose (B132029)—occupy positions that correspond to essential aromatic side chains within the motilin peptide, contributing significantly to binding affinity. nih.gov

Receptor Occupancy: The enol ether derivative, like erythromycin, occupies the orthosteric binding pocket of the motilin receptor, making limited direct interactions with the extracellular loops of the receptor. nih.gov

The prokinetic activity of erythromycin derivatives is highly dependent on their chemical structure. While specific research focusing exclusively on the "cycloester" modification is limited, broader structure-activity relationship (SAR) studies on motilides provide critical insights into the features necessary for binding affinity at the motilin receptor.

| Structural Feature | Importance for Motilin Receptor Binding Affinity |

| 14-Membered Lactone Ring | Critical for activity; forms the core scaffold that mimics the peptide backbone of motilin. nih.gov |

| Desosamine Sugar | The amino sugar is a key component for receptor interaction. |

| Cladinose Sugar | The neutral sugar ring contributes to the proper orientation and binding within the receptor pocket. nih.gov |

| C6-C9 Enol Ether Bridge | This structural modification locks the macrolide into a conformation suitable for motilin receptor binding, distinguishing it from the antibacterially active form. nih.govresearchgate.net |

This table is generated based on data from cited research on erythromycin-derived motilides.

Any modification, including the formation of a cycloester, that alters this specific three-dimensional arrangement can significantly impact the compound's ability to bind to and activate the motilin receptor. The number of carbons in the lactone ring is reported to be a critical factor for the activity of macrolides. nih.gov

Interaction with Biological Macromolecules

The biological effects of the this compound, or lack thereof, are dictated by its binding to specific proteins and enzymes. Its interactions with the motilin receptor are productive, leading to a physiological response, whereas its interactions with bacterial ribosomes are not, explaining its inactivity as an antibiotic.

The primary macromolecule relevant to the pharmacological activity of this compound is the motilin receptor (MTLR) . Structural biology studies have shown that erythromycin binds within the orthosteric pocket of the MTLR. The lactone ring engages with the binding pocket primarily through hydrophobic interactions. nih.gov

In contrast, the target for the antibacterial activity of the parent compound, erythromycin, is the bacterial ribosome . Specifically, erythromycin binds to the 50S ribosomal subunit, near the entrance of the polypeptide exit tunnel. This interaction involves ribosomal RNA and ribosomal proteins, with protein L22 being identified as a primary component of the erythromycin binding site. nih.govresearchgate.net The binding of erythromycin blocks the synthesis of new proteins, leading to bacterial cell death or inhibition of growth.

This compound is considered antibacterially inactive. researchgate.net The reason for this lack of activity is a direct consequence of its structure, which prevents it from effectively binding to its target on the bacterial ribosome.

The formation of the internal enol ether involves a significant intramolecular cyclization (a 6,9-hemiketal structure), which fundamentally alters the conformation of the macrolide ring compared to erythromycin A. researchgate.netresearchgate.net This altered shape does not fit into the erythromycin binding site on the 50S ribosomal subunit. Consequently, it cannot perform its function of inhibiting bacterial protein synthesis.

Research indicates that under certain conditions, the enol ether can exist in equilibrium with the parent erythromycin. researchgate.net In this context, the enol ether acts as an inactive reservoir for the parent drug rather than having any intrinsic antibacterial effect. researchgate.net The primary mechanism of resistance or inactivity is the modification of the binding molecule itself, which drastically reduces its affinity for the bacterial target site. nih.gov

Modulation of Biological Pathways at a Molecular Level

The binding of the this compound to the motilin receptor initiates a cascade of intracellular signaling events. As the motilin receptor is a GPCR, its activation by an agonist leads to the modulation of specific biological pathways. nih.gov

Upon binding, the receptor undergoes a conformational change, characterized by a notable outward movement of its transmembrane helix 6 (TM6). nih.gov This shift is a classic feature of class A GPCR activation. This conformational change allows the receptor to engage and activate intracellular G proteins, specifically those of the Gq family. nih.gov

The activation of Gq proteins leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, ultimately leading to an increase in intracellular calcium levels and the contraction of gastrointestinal smooth muscle cells. droracle.ai This entire pathway, from receptor binding to muscle contraction, underlies the well-documented prokinetic effects of motilide agonists. nih.govreprocell.com

Analytical Methodologies for Characterization and Monitoring

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Cycloester Erythromycin (B1671065) Enol Ether from Erythromycin and other related impurities. The choice of technique depends on the specific analytical requirements, such as resolution, sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Erythromycin and its related substances. nih.gov Developing a robust HPLC method is critical for achieving adequate separation of the Cycloester Erythromycin Enol Ether from the main component and other impurities.

Method development often involves optimizing several key parameters. Due to the basic nature of Erythromycin (pKa ≈ 8.8), analyses are typically performed at a high pH to ensure the compounds are in a non-ionized state, which improves peak shape and retention on reversed-phase columns. nih.govindiaenvironmentportal.org.in

Several studies have focused on creating stability-indicating HPLC methods. For instance, a method was developed using an Ashaipak ODP-50 column (250 mm × 4.6 mm, 5 µm) maintained at 50 °C. asianpubs.org The mobile phase consisted of a mixture of 0.023 M ammonium (B1175870) formate (B1220265) (pH 10.3), water, and acetonitrile (B52724) in a ratio of 35:25:40 (v/v/v), with a flow rate of 0.8 mL/min. asianpubs.org Another approach utilized a C18 Polymeric column with a mobile phase of 0.02 M potassium phosphate (B84403) dibasic buffer (pH 9.0) and acetonitrile (60:40) at a flow rate of 1 mL/min, with UV detection at 205 nm. nih.gov The use of evaporative light scattering detection (ELSD) has also been described, particularly when the impurities lack a strong UV chromophore. researchgate.net

| Parameter | Method 1 asianpubs.org | Method 2 nih.gov | Method 3 researchgate.net |

|---|---|---|---|

| Column | Ashaipak ODP-50 (250 x 4.6 mm, 5 µm) | C18 Polymeric | XTerra RP18 (70°C) |

| Mobile Phase | 0.023 M Ammonium Formate (pH 10.3):Water:Acetonitrile (35:25:40) | 0.02 M Potassium Phosphate (pH 9.0):Acetonitrile (60:40) | Acetonitrile:Isopropanol:0.2M Ammonium Acetate (pH 7.0):Water (165:105:50:680) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV (215 nm) / MS | UV (205 nm) | Evaporative Light Scattering Detection (ELSD) / MS |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm), which operates at higher pressures to deliver significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. thepharmajournal.com

For the analysis of Erythromycin and its impurities, UPLC offers a substantial advantage by reducing run times significantly. One validated UPLC method for determining Erythromycin residues demonstrated a four-fold reduction in analysis time, with a run time of 6 minutes compared to 32 minutes for a comparable HPLC method. thepharmajournal.com This method employed a BEH C18 column (50 mm x 2.1 mm, 1.7 µm) at 50°C. thepharmajournal.com Such efficiency is highly beneficial in high-throughput environments for quality control. UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for the analysis of degradation products like Erythromycin A enol ether in complex matrices such as honey. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography for Analysis of Volatile Derivatives

Gas Chromatography (GC) can be applied to the analysis of Erythromycin and its derivatives, although their low volatility and polar nature necessitate a derivatization step. acs.orgacs.org Silylation is a common derivatization technique used to convert the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. acs.org

Following silylation, the derivatives can be separated on a suitable GC column and detected, often by a flame ionization detector (FID). acs.org While GC is a powerful technique, the need for derivatization adds a step to sample preparation and may introduce variability. Therefore, liquid chromatography methods are generally preferred for the routine analysis of this compound.

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with liquid chromatography, it provides a powerful platform for impurity profiling.

LC-MS/MS for Trace Analysis and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for trace-level analysis and impurity profiling. nih.govnih.gov This technique is particularly valuable for identifying and quantifying impurities that are present at very low concentrations in the active pharmaceutical ingredient (API) or final drug product. lcms.cz

In a typical LC-MS/MS workflow, the compounds are first separated by HPLC or UPLC and then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used in the positive ion mode for macrolide antibiotics. researchgate.netsigmaaldrich.com The instrument can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis. nih.gov In MRM, a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and then one or more specific product ions are monitored. This highly specific detection method minimizes interference from the sample matrix and allows for very low limits of quantitation (LOQ), often in the sub-ng/mL range. nih.gov For example, a validated LC-MS/MS method for Erythromycin A and its related substances achieved an LOQ of less than 7.3 ng/mL for the impurities. nih.gov

| Parameter | Method Details nih.govnih.gov |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 550 °C |

| Ion Spray Voltage | 5.5 kV |

| Precursor Ion (Erythromycin A) | m/z 734.5 (M+H)⁺ |

| Precursor Ion (Anhydroerythromycin A) | m/z 716.5 (M+H)⁺ |

| Precursor Ion (Erythromycin Enol Ether) | m/z 716.7 (M+H)⁺ |

Qualitative and Quantitative Analysis in Complex Mixtures

LC-MS is a powerful tool for both the qualitative identification and quantitative measurement of this compound in complex mixtures. asianpubs.org For qualitative analysis, the mass spectrometer provides the molecular weight of the compound from the precursor ion. Further structural information can be obtained by fragmentation using tandem mass spectrometry (MS/MS) or multi-stage fragmentation (MSn) in an ion trap mass spectrometer. researchgate.net The resulting fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification even in the presence of co-eluting substances. lcms.cz

For quantitative analysis, methods are validated to demonstrate their linearity, accuracy, and precision. nih.gov Calibration curves are constructed by plotting the instrument response against known concentrations of a reference standard. nih.gov A validated LC-MS/MS method for Erythromycin A and its related substances demonstrated excellent linearity with a correlation coefficient (r²) of ≥0.991. nih.gov The recovery of the method is also assessed to ensure that the extraction and analysis procedures are efficient, with recoveries for Erythromycin and its impurities typically being high (>90%). nih.govnih.gov These validated methods are crucial for the reliable monitoring of this compound levels in various samples, from raw materials to final pharmaceutical formulations.

Comparative Chemical Biology and Structure Activity Relationships

Structural Comparison with Erythromycin (B1671065) A Enol Ether and Pseudoerythromycin A Enol Ether

The structures of Cycloester Erythromycin Enol Ether, Erythromycin A Enol Ether, and Pseudoerythromycin A Enol Ether, while all originating from Erythromycin A, feature significant architectural differences that dictate their chemical and biological properties.

Erythromycin A Enol Ether is formed from Erythromycin A under acidic conditions. This intramolecular reaction involves the C-6 hydroxyl group and the C-9 ketone, resulting in the formation of a stable 6,9-epoxy bridge and a C-8/C-9 double bond, creating a bicyclic system within the 14-membered macrolactone ring. nih.govmedchemexpress.com This derivative is also known as 8,9-anhydroerythromycin A 6,9-hemiketal. nih.gov

Pseudoerythromycin A Enol Ether is a subsequent degradation product formed from Erythromycin A Enol Ether, typically under neutral to weakly alkaline conditions. google.comtargetmol.com It is the result of a complex intramolecular rearrangement. This rearrangement involves the C-11 hydroxyl group attacking the C-1 lactone carbonyl, leading to a translactonization. The result is a thermodynamically more stable, contracted 11-membered macrolide ring, a significant departure from the 14-membered ring of its precursors. google.com

This compound , exemplified by the enol ether of Erythromycin A 11,12-cyclic carbonate, represents a synthetic modification. Erythromycin A 11,12-cyclic carbonate is produced by reacting Erythromycin A with agents like ethylene (B1197577) carbonate. google.comresearchgate.net This creates a five-membered cyclic carbonate ring fused to the macrolactone at the C-11 and C-12 positions. The subsequent formation of the enol ether would, similar to the process in Erythromycin A, create the 6,9-epoxy bridge and the C-8/C-9 double bond. This molecule thus contains two distinct cyclized features in addition to the macrolactone: the fused carbonate ring and the internal enol ether bridge.

| Feature | This compound (Hypothetical) | Erythromycin A Enol Ether | Pseudoerythromycin A Enol Ether |

| Parent Compound | Erythromycin A 11,12-cyclic carbonate | Erythromycin A | Erythromycin A Enol Ether |

| Macrolactone Ring Size | 14-membered | 14-membered | 11-membered (contracted) |

| Key Cyclic Feature 1 | 6,9-epoxy enol ether bridge | 6,9-epoxy enol ether bridge | 6,9-epoxy enol ether bridge |

| Key Cyclic Feature 2 | 11,12-cyclic carbonate ring | None | None |

| Formation Pathway | Synthetic modification followed by acid-catalyzed cyclization | Acid-catalyzed intramolecular cyclization | Rearrangement (translactonization) |

Differential Reactivity and Stability Profiles Across Related Macrolide Enol Ether Derivatives

The structural variations among these macrolide enol ethers directly translate to different reactivity and stability profiles, particularly in response to pH changes.

Erythromycin A is notoriously unstable in acidic environments, such as the stomach, rapidly degrading into the inactive Erythromycin A Enol Ether. patsnap.comnih.gov This degradation is a key driver for the development of more stable derivatives. nih.govnih.gov The enol ether itself, while stable in acid, is susceptible to rearrangement to Pseudoerythromycin A Enol Ether under neutral to alkaline conditions. google.com

The introduction of a cycloester , specifically a cyclic carbonate at the C-11 and C-12 positions, is a known strategy to enhance the stability of the parent erythromycin molecule. researchgate.netpatsnap.com The cyclic carbonate of Erythromycin A is reported to have higher stability. researchgate.netpatsnap.com This increased stability is attributed to the protection of the hydroxyl groups, which can influence the molecule's conformation and susceptibility to degradation pathways. patsnap.com Consequently, a this compound would be expected to exhibit a unique stability profile. While the enol ether formation is acid-catalyzed, the parent cycloester is more robust, potentially altering the kinetics of enol ether formation. The rigid carbonate structure might also influence the rate of the subsequent translactonization to the pseudo-form.

In comparison, Erythromycin A Enol Ether is the product of acid-lability. Its formation is an equilibrium reaction, but the subsequent degradation or rearrangement pulls the equilibrium towards the inactive forms. nih.gov Its reactivity is dominated by the potential for translactonization.

Pseudoerythromycin A Enol Ether is the most stable of the three in many conditions, representing a thermodynamic sink in the degradation pathway of erythromycin A in certain pH ranges. targetmol.com Its contracted ring structure is less prone to further rearrangement.

| Compound | Stability in Acid (pH < 4) | Stability in Neutral/Alkaline pH | Key Reactivity |

| This compound | Parent cycloester is more stable than Erythromycin A. researchgate.netpatsnap.com Enol ether formation is acid-catalyzed. | Expected to be relatively stable, but may undergo slow translactonization. | Formation from the corresponding cycloester; potential for rearrangement. |

| Erythromycin A Enol Ether | Relatively stable; it is an acid-degradation product. nih.govwikipedia.org | Prone to rearrangement. google.com | Translactonization to Pseudoerythromycin A Enol Ether. google.com |

| Pseudoerythromycin A Enol Ether | Stable | Stable | Generally considered a terminal degradation product. |

Elucidation of Structure-Function Relationships within Cyclized Macrolide Architectures

The distinct cyclized architectures of these erythromycin derivatives are pivotal in defining their biological functions, which diverge significantly from the antibacterial role of the parent compound.

The antibacterial activity of macrolides is dependent on their ability to bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis. nih.govchemsrc.com This binding is highly specific to the conformation of the macrolactone ring and the presentation of its sugar moieties.

Erythromycin A Enol Ether is devoid of antibacterial activity. medchemexpress.comnih.gov The profound conformational change induced by the formation of the 6,9-epoxy bridge and the C8-C9 double bond disrupts the precise geometry required for ribosomal binding. However, this new, rigid conformation allows it to act as a potent mimic of the peptide hormone motilin, stimulating gastrointestinal motility. mun.camedchemexpress.com This demonstrates how a specific cyclization can switch the biological activity of the macrolide scaffold from antibacterial to hormonal mimicry.

Pseudoerythromycin A Enol Ether also lacks significant antimicrobial activity. targetmol.comcaymanchem.com The contraction of the macrolactone ring from 14 to 11 members is a drastic structural alteration that further ensures it cannot adopt the conformation necessary for either antibacterial or motilin receptor activity. Some research suggests it may promote the differentiation of monocytes into macrophages.

The This compound presents a more complex case. The parent compound, Erythromycin A 11,12-cyclic carbonate, is reported to have higher antibacterial activity than Erythromycin A itself. researchgate.net This suggests that the 11,12-carbonate modification either enhances ribosomal binding or improves other properties like cell penetration, while still allowing the molecule to adopt an active conformation. However, the subsequent formation of the enol ether would likely abolish this antibacterial activity, just as it does for Erythromycin A. The resulting molecule would possess the rigid, motilin-agonist conformation of the enol ether, but with the added bulk of the cyclic carbonate. This modification could potentially fine-tune its activity at the motilin receptor, either enhancing or diminishing its potency or altering its selectivity.

In essence, the cyclization via enol ether formation is a switch that turns "off" antibacterial activity and turns "on" motilin agonism. The translactonization to the pseudo-form turns "off" all major activities. In contrast, the synthetic cyclization via carbonate formation can enhance the primary antibacterial function, but this enhancement is likely negated if the degradative enol ether cyclization occurs. These relationships underscore the critical role of the macrolide ring's size and conformation in dictating its specific biological target.

Advanced Research Perspectives and Future Directions

Development of Chemoenzymatic or Biocatalytic Routes for Selective Cycloester Synthesis

The complexity of macrolide structures presents significant challenges for traditional chemical synthesis. Chemoenzymatic and biocatalytic approaches are emerging as powerful alternatives, offering high selectivity and efficiency. Future research is focused on leveraging enzymes to achieve the specific synthesis of cycloester derivatives of erythromycin (B1671065).

Polyketide synthases (PKSs) and thioesterase (TE) domains are key enzymatic systems in the biosynthesis of macrolides. nih.govnih.gov Researchers are exploring the use of engineered PKS modules and TE domains to control the cyclization step of the macrolactone ring, potentially favoring the formation of specific cycloester architectures. nih.govrsc.org By manipulating these enzymatic machineries, it may be possible to directly produce novel macrolide scaffolds that can be further modified into cycloester derivatives.

A significant area of investigation involves the in vitro application of terminal PKS modules to a variety of synthetic precursor molecules. chemrxiv.org This strategy allows for the creation of unnatural macrolactones with diverse functionalities. The subsequent application of tailoring enzymes, such as glycosyltransferases and cytochrome P450 monooxygenases, can then be used for late-stage diversification, including the potential for cycloester formation. nih.govchemrxiv.org

Table 1: Key Enzymes in Macrolide Biosynthesis and Their Potential in Cycloester Synthesis

| Enzyme Class | Function in Native Biosynthesis | Potential Application in Cycloester Synthesis | Key Research Findings |

| Polyketide Synthase (PKS) | Assembles the polyketide chain from simple acyl-CoA precursors. | Engineering PKS modules to accept modified extender units, leading to altered macrolactone backbones amenable to cycloester formation. nih.govchemrxiv.org | PKS modules have shown flexibility in accepting unnatural pentaketide (B10854585) analogs to generate diverse 14-membered macrolactones. chemrxiv.org |

| Thioesterase (TE) Domain | Catalyzes the final macrocyclization of the linear polyketide chain. | Modifying the TE domain to favor intramolecular cyclization at different positions, potentially leading to cycloester ring formation. nih.govrsc.org | TE domains from various biosynthetic pathways have been shown to be tolerant to different substrates, enabling the synthesis of 12- to 18-membered macrolactones. rsc.org |

| Cytochrome P450 Monooxygenases | Catalyze regio- and stereospecific hydroxylations on the macrolide scaffold. | Can be used for late-stage C-H functionalization to introduce reactive handles for subsequent chemical or enzymatic cyclization into esters. nih.govchemrxiv.org | P450 enzymes have been successfully used in vitro for the selective oxidation of macrolide intermediates. nih.gov |

In Silico Modeling for Predicting Formation Mechanisms and Chemical Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for understanding complex chemical processes at the molecular level. For cycloester erythromycin enol ether, in silico modeling offers a pathway to predict its formation, stability, and reactivity without the need for extensive and time-consuming laboratory experiments.

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be employed to investigate the conformational landscape of erythromycin and its derivatives. chemrxiv.orgchemrxiv.org These methods can help elucidate the transition states and reaction pathways leading to the formation of the enol ether and subsequent cycloester structures. Understanding the energetic favorability of different conformations can provide insights into why certain degradation or transformation products are formed over others.

Furthermore, computational models can predict the chemical reactivity of the cycloester enol ether. By calculating parameters such as electrostatic potential surfaces and frontier molecular orbitals, researchers can identify the most likely sites for nucleophilic or electrophilic attack. This information is crucial for designing subsequent chemical modifications or for understanding potential interactions with biological targets. mdpi.com For instance, computational studies have been used to analyze the interactions of macrolide derivatives with the bacterial ribosome, providing a basis for rational drug design. nih.gov

Table 2: Computational Approaches for Studying this compound

| Computational Method | Application | Predicted Outcomes |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of erythromycin and its derivatives in solution. chemrxiv.orgnih.gov | Conformational preferences, solvent effects, and the initial steps of degradation or transformation. |

| Density Functional Theory (DFT) | Calculating the electronic structure and energetics of molecules and transition states. chemrxiv.orgchemrxiv.org | Reaction mechanisms, activation energies for formation and degradation, and spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with reactivity or biological activity. | Prediction of the reactivity of novel cycloester derivatives and their potential as research probes. |

| Docking and Free Energy Calculations | Predicting the binding affinity and mode of interaction with biological macromolecules. mdpi.com | Understanding how cycloester modifications might influence binding to targets like the ribosome. |

Investigation of Uncharted Degradation Pathways and Novel Byproducts

While the acid-catalyzed degradation of erythromycin A leading to the formation of the enol ether and anhydroerythromycin A is well-documented, there is still much to learn about other potential degradation pathways and the full spectrum of byproducts. acs.orgnih.govacs.org Advanced analytical techniques are enabling researchers to uncover previously unknown degradation products formed under various environmental and chemical conditions.

Studies have shown that the degradation of erythromycin can be influenced by factors such as pH and the presence of oxidizing agents. nih.govresearchgate.net For example, ozonation and advanced oxidation processes can lead to a variety of degradation products through direct ozone attack or reaction with hydroxyl radicals. researchgate.net Investigating these pathways for this compound could reveal novel byproducts with unique chemical structures and properties.

A key finding from kinetic studies is that the formation of the enol ether from erythromycin A is a reversible process, and both the enol ether and anhydroerythromycin A exist in equilibrium with the parent compound in acidic solutions. acs.orgnih.govacs.org The actual irreversible degradation is a slower process involving the loss of the cladinose (B132029) sugar. acs.orgnih.govacs.org Future research could focus on whether the cycloester modification alters these equilibria and the rates of subsequent degradation steps. The use of sensitive detection methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), is crucial for identifying and quantifying these byproducts. lcms.cz

Design of Novel Macrolide Scaffolds Based on Cycloester Architectures for Research Probes

The unique three-dimensional structure of macrolides makes them excellent scaffolds for the design of molecular probes to study biological processes. researchgate.netnih.gov The cycloester architecture of erythromycin enol ether can serve as a novel template for creating research tools with tailored properties.

One promising area is the development of fluorescently labeled macrolide probes. researchgate.netnih.gov By attaching a fluorophore to a this compound scaffold, researchers can create probes to visualize the uptake and localization of macrolides in bacterial cells in real-time. researchgate.netnih.govnih.gov Such probes are invaluable for studying mechanisms of antibiotic resistance, such as efflux pump activity. nih.gov

Furthermore, the cycloester framework can be modified to create probes for photoaffinity labeling. These probes can be designed to bind to a specific biological target, such as the bacterial ribosome, and then be activated by light to form a covalent bond. This allows for the precise identification of binding sites and the characterization of drug-target interactions. The design of these novel scaffolds can be guided by the principles of medicinal chemistry, aiming to create molecules that retain the desired binding properties while incorporating the necessary functionality for their role as research probes. researchgate.net The development of such tools can provide deeper insights into the mechanisms of action of macrolide antibiotics and aid in the discovery of new drugs to combat resistant pathogens. acs.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying cycloester erythromycin enol ether in pharmaceutical formulations?

Answer: Utilize reversed-phase high-performance liquid chromatography (RP-HPLC) with a Purospher STAR RP-18 endcapped column. Mobile phases typically combine methanol and pH-adjusted buffers (e.g., pH 3.5 or 8.0 phosphate buffers). Quantification involves applying response factors (e.g., 0.09 for erythromycin A enol ether relative to erythromycin A) to adjust peak areas. System suitability requires resolution ≥0.8 between critical peaks (e.g., erythromycin-related compound N and erythromycin C). USP monographs detail protocols for standard preparation, including degradation studies to confirm retention times (e.g., ~4.3–4.7 times erythromycin A) .

Q. What experimental conditions stabilize this compound during storage and analysis?

Answer: Stability is highly pH-dependent; acidic conditions accelerate degradation into erythromycin A enol ether. Store samples in neutral buffers (pH 6.0–8.5) at controlled temperatures (2–8°C) and protect from light. During analysis, use refrigerated autosamplers and limit sample storage to ≤24 hours post-preparation. Hydrolysis studies in pH 3.5 buffers can simulate degradation pathways for method validation .

Advanced Research Questions

Q. How can researchers design experiments to resolve co-eluting impurities in chromatographic analysis of erythromycin derivatives?

Answer: Optimize mobile phase composition by adjusting buffer pH (e.g., pH 8.0 enhances separation of erythromycin B/C) or incorporating ion-pairing agents. For co-elution of erythromycin A enol ether with pseudoerythromycin A enol ether, use orthogonal methods like LC-MS/MS with selective ion monitoring. Derivatization techniques (e.g., methylation of hydroxyl groups) may alter retention behavior. System suitability tests should validate resolution ≥5.5 between critical pairs .

Q. What methodologies are suitable for studying the enzymatic vs. non-enzymatic degradation pathways of this compound?

Answer:

- Non-enzymatic pathways: Simulate gastric conditions (e.g., 0.1 M HCl at 37°C) and monitor degradation via LC-UV or LC-MS. Compare kinetics under varying temperatures and oxidative stressors (e.g., H₂O₂).

- Enzymatic pathways: Use liver microsomes or recombinant CYP3A4/CYP3A5 isoforms to assess metabolism. Inhibitors like ketoconazole (CYP3A4-specific) or troleandomycin can isolate enzymatic contributions. Track N-demethylation or hydroxylation products .

Q. How can genomic data inform the biosynthesis of this compound in microbial strains?

Answer: Annotate biosynthetic gene clusters (BGCs) in strains like Streptomyces erythraea using antiSMASH or PRISM. Target polyketide synthase (PKS) modules responsible for macrolide backbone formation. Heterologous expression in model hosts (e.g., E. coli) can validate BGC functionality. Isotopic labeling (e.g., ¹³C-acetate) traces precursor incorporation into the enol ether moiety .

Q. How to reconcile contradictory data on the bioactivity and toxicity of erythromycin A enol ether?

Answer: While erythromycin A enol ether exhibits reduced antimicrobial activity (≤20% of erythromycin A), its intraperitoneal toxicity in murine models is 5× higher. Conduct comparative structure-activity relationship (SAR) studies to identify toxicophores. Evaluate cytotoxicity in human hepatocyte lines and assess metabolite formation (e.g., via glutathione conjugation). Cross-reference in vitro IC₅₀ values with in vivo LD₅₀ data to model therapeutic indices .

Methodological Considerations

- Data Contradiction Analysis: Use multivariate statistical tools (e.g., PCA) to identify batch-to-batch variability in degradation studies. Cross-validate HPLC results with orthogonal techniques like NMR for impurity profiling .

- Advanced Instrumentation: High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for characterizing low-abundance degradation products in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.